molecular formula C7H8FNO3S B6605467 2-amino-3-methoxybenzene-1-sulfonylfluoride CAS No. 2803860-47-9

2-amino-3-methoxybenzene-1-sulfonylfluoride

Cat. No.: B6605467
CAS No.: 2803860-47-9
M. Wt: 205.21 g/mol
InChI Key: OIZYTQPOFFAFQJ-UHFFFAOYSA-N
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Description

2-amino-3-methoxybenzene-1-sulfonylfluoride is an organic compound with the molecular formula C7H8FNO3S It is a sulfonyl fluoride derivative, characterized by the presence of an amino group, a methoxy group, and a sulfonyl fluoride group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-methoxybenzene-1-sulfonylfluoride typically involves the introduction of the sulfonyl fluoride group to a benzene ring substituted with an amino and a methoxy group. One common method involves the reaction of 2-amino-3-methoxybenzenesulfonyl chloride with a fluoride source under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-methoxybenzene-1-sulfonylfluoride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.

    Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form corresponding amines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Biaryl Compounds: Formed from coupling reactions.

Scientific Research Applications

2-amino-3-methoxybenzene-1-sulfonylfluoride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes that interact with sulfonyl fluoride groups.

    Medicine: Explored for its potential use in drug development, especially in the design of enzyme inhibitors.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Comparison with Similar Compounds

2-amino-3-methoxybenzene-1-sulfonylfluoride can be compared with other sulfonyl fluoride derivatives, such as:

  • 2-amino-4-methoxybenzene-1-sulfonylfluoride
  • 2-amino-3-ethoxybenzene-1-sulfonylfluoride
  • 2-amino-3-methoxybenzene-1-sulfonylchloride

Uniqueness

The presence of both an amino group and a methoxy group on the benzene ring, along with the sulfonyl fluoride group, makes this compound unique

Properties

IUPAC Name

2-amino-3-methoxybenzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO3S/c1-12-5-3-2-4-6(7(5)9)13(8,10)11/h2-4H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZYTQPOFFAFQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)S(=O)(=O)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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